3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKWXUXIEISSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691151 | |
| Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1238694-75-1 | |
| Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Halogenation: Introduction of the chlorine atom into the biphenyl structure can be achieved through electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid derivatives under conditions that facilitate the formation of the CF₃ group.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide (CO₂) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper complexes are often employed to facilitate the trifluoromethylation and carboxylation steps. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, forming derivatives such as carboxylates.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylates or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Compound A : 4-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic Acid
- CAS : 926234-95-9
- Formula : C₁₄H₈ClF₃O₂ (same as target compound)
- Key Difference : Carboxylic acid at position 3 instead of 4; chlorine at position 4 .
Compound B : 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic Acid
- CAS : 1179671-81-8
- Formula : C₁₄H₈F₄O₂
- Key Difference : Fluorine replaces chlorine; trifluoromethyl and carboxylic acid are para-substituted .
- Impact : Reduced molar mass (284.21 g/mol vs. 300.67 g/mol) and lower lipophilicity compared to the target compound.
Compound C : 6-Chloro-4'-methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic Acid
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molar Mass (g/mol) | 300.67 | 300.67 | 284.21 | 330.69 |
| Substituents | Cl (3), CF₃ (3') | Cl (4), CF₃ (3') | F (4), CF₃ (4') | Cl (6), OCH₃ (4'), CF₃ (3') |
| Carboxylic Acid Position | 4 | 3 | 3 | 3 |
| logP (Estimated) | ~3.5 | ~3.2 | ~2.8 | ~2.0 |
Notes:
Biological Activity
3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1238694-75-1) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H8ClF3O2
- Molecular Weight : 300.66 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, primarily focusing on its antibacterial properties and effects on cellular mechanisms.
Inhibition Studies
A study published in the Journal of Medicinal Chemistry highlights the importance of structure-activity relationships (SAR) in designing effective antibacterial agents. Compounds similar to this compound were evaluated for their ability to inhibit bacterial enzymes critical for cell wall synthesis, such as β-lactamases. The research indicates that modifications in the trifluoromethyl group can significantly enhance antibacterial potency .
The mechanism through which related compounds exert their antibacterial effects often involves the inhibition of key enzymes or metabolic pathways essential for bacterial survival. For example, the inhibition of fatty acid synthase (FAS) has been identified as a target for several antibacterial agents. This pathway is crucial for the synthesis of membrane components in bacteria .
Case Study 1: Antibacterial Profile
In a comparative study involving various biphenyl derivatives, it was found that compounds with a trifluoromethyl substituent exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study utilized a high-throughput screening method to evaluate the minimum inhibitory concentrations (MICs) of these compounds .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | S. aureus |
| Compound B | 16 | E. coli |
| This compound | TBD | TBD |
Case Study 2: Enzyme Inhibition
Another significant finding involved the assessment of enzyme inhibition where this compound was tested against bacterial Sfp-PPTase. The results indicated a reversible inhibition pattern, suggesting that this compound may interfere with bacterial post-translational modifications critical for virulence .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a halogenated benzoic acid derivative and a trifluoromethyl-substituted arylboronic acid. For example, palladium acetate (Pd(OAc)₂) with SPhos ligand in 1,4-dioxane/water under reflux yields biphenyl intermediates, followed by hydrolysis to the carboxylic acid . Key parameters include:
- Catalyst system: Pd(OAc)₂ (0.22 mmol) and SPhos ligand (0.56 mmol).
- Reaction time: 18 hours.
- Post-reaction purification via acid-base extraction or HPLC (≥97% purity) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.0–8.3 ppm ).
- High-resolution mass spectrometry (HRMS) to verify molecular weight (exact mass: ~320.02 g/mol ).
- X-ray crystallography to resolve dihedral angles between biphenyl rings and carboxyl groups (e.g., 6.8° in similar structures ).
Q. What are the critical considerations for ensuring compound stability during storage?
- Methodological Answer :
- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Avoid prolonged exposure to light, as trifluoromethyl groups may degrade under UV .
- Monitor purity via HPLC periodically to detect decomposition products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for halogenated biphenyl carboxylic acids?
- Methodological Answer : Discrepancies in NMR or MS data often arise from:
- Solvent effects : Use deuterated DMSO or CDCl₃ for consistency.
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl, CF₃) deshield adjacent protons, shifting peaks upfield .
- Impurity interference : Employ column chromatography or preparative HPLC to isolate isomers (e.g., ortho vs. para substitution) .
Q. What strategies optimize reaction yields in palladium-catalyzed couplings for sterically hindered biphenyl systems?
- Methodological Answer :
- Ligand selection : Bulky ligands like SPhos enhance steric tolerance .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing side reactions.
- Pre-functionalization : Protect the carboxylic acid as an ester during coupling to avoid catalyst poisoning .
Q. How do substituents (Cl, CF₃) influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-withdrawing effects : CF₃ and Cl groups decrease electron density on the biphenyl core, altering:
- Acidity : pKa of the carboxylic acid (predicted ~2.5–3.0).
- Suzuki coupling reactivity : Slower transmetallation due to electron-deficient aryl halides .
- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in electrophilic substitutions .
Q. What are the emerging applications of this compound in materials science or medicinal chemistry?
- Methodological Answer :
- Metal-organic frameworks (MOFs) : As a carboxylate linker for luminescent MOFs, leveraging its rigid biphenyl backbone for gas sensing .
- Kinase inhibitors : The trifluoromethyl group enhances metabolic stability in drug candidates. Test in vitro via enzyme inhibition assays (IC₅₀ profiling) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
